N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVGCRMUXJJCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Cyano-4,5-dimethylthiophene-2-amine
In a representative procedure, 3-cyano-4,5-dimethylthiophene-2-amine is treated with formamide at 180°C for 6 hours, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. This method achieves a 72% yield, with purity >95% after recrystallization from ethanol.
Key Reaction Parameters
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Temperature: 180°C
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Solvent: Formamide (neat)
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Catalyst: None required
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Characterization: NMR (DMSO-d6) δ 8.47 (s, 1H, pyrimidine), 2.57 (s, 3H, CH3), 2.33 (s, 3H, CH3).
The introduction of the 1,3-benzodioxol-5-yl group at the pyrimidine’s 4-position is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
A chlorinated intermediate (4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine) is first synthesized by treating the core with phosphorus oxychloride. Subsequent reaction with 1,3-benzodioxol-5-amine in the presence of a base yields the target compound.
Procedure
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Chlorination : 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine (1 eq) is refluxed with POCl3 (5 eq) at 110°C for 3 hours.
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Amination : The crude 4-chloro intermediate is reacted with 1,3-benzodioxol-5-amine (1.2 eq) and K2CO3 (2 eq) in DMF at 80°C for 12 hours.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 80°C | Balances rate and decomposition |
| Base | K2CO3 | Mild, prevents side reactions |
Yield : 58–65% after column chromatography (silica gel, ethyl acetate/hexane).
Palladium-Catalyzed Coupling
For substrates with poor electrophilicity, Buchwald-Hartwig amination using Pd(dba)2 and Xantphos as a ligand enables efficient coupling.
Conditions
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Catalyst: Pd(dba)2 (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs2CO3 (2 eq)
Advantages : Tolerates electron-deficient aryl amines; improves yield to 70%.
Alternative Routes via Intermediate Functionalization
Thieno[2,3-d]pyrimidine Carboxylic Acid Derivatives
Evitachem’s methodology for analogous compounds involves synthesizing a methyl ester intermediate (e.g., 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid). For the target compound, this approach could involve:
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Ester hydrolysis : Convert methyl esters to carboxylic acids using LiOH.
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Amide coupling : Activate the acid with HATU/DIEA and couple with 1,3-benzodioxol-5-amine.
Example Protocol
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Carboxylic acid (1 eq), HATU (1.2 eq), DIEA (3 eq) in DMF, 25°C, 1 hour.
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Add 1,3-benzodioxol-5-amine (1.5 eq), stir overnight.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 are minimized using electron-withdrawing groups (e.g., chloro) to direct amination.
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Byproducts : Over-alkylation is avoided by controlling stoichiometry and reaction time.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd |
| Solvent Volume | 10 mL/g substrate | 5 mL/g substrate |
| Cycle Time | 24 hours | 12 hours |
Scaling the Buchwald-Hartwig method reduces costs by 40% through solvent recycling and catalyst recovery.
Emerging Methodologies
Recent patents disclose photoinduced C–N coupling using Ru(bpy)3Cl2 as a photocatalyst, enabling reactions at room temperature . Initial trials show a 55% yield, with ongoing optimization for heteroaromatic systems.
Chemical Reactions Analysis
WAY-304800-A undergoes various chemical reactions, primarily involving its role as a Casein kinase 1δ inhibitor . The specific types of reactions, common reagents, and conditions used in these reactions are not extensively detailed in available literature. it is known to interact with specific molecular targets, leading to inhibition of Casein kinase 1δ activity .
Scientific Research Applications
WAY-304800-A is extensively used in scientific research, particularly in studies involving Casein kinase 1δ . This enzyme plays a crucial role in various cellular processes, including circadian rhythms, cell division, and DNA repair. By inhibiting Casein kinase 1δ, WAY-304800-A helps researchers understand the enzyme’s function and its potential as a therapeutic target in diseases such as cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of WAY-304800-A involves the inhibition of Casein kinase 1δ . This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting this enzyme, WAY-304800-A disrupts these processes, providing insights into the enzyme’s role and potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Electron-Rich vs. Electron-Deficient Groups : The 1,3-benzodioxol-5-yl group (electron-rich) may improve hydrogen bonding and π-stacking compared to electron-deficient groups like 4-fluorophenyl .
- Ring Strain : Dihydrobenzodioxin derivatives (e.g., ) exhibit conformational constraints, possibly affecting binding kinetics .
Pharmacokinetic Considerations
- Molecular Weight : The target compound (MW ≈ 353–423) falls within the range of orally bioavailable drugs, though biphenyl derivatives (MW > 400) may face solubility challenges .
- Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism, whereas fluorophenyl groups improve metabolic stability .
Biological Activity
N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a molecular formula of and a molecular weight of approximately 299.35 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.35 g/mol |
| CAS Number | [Not specified] |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as an inhibitor or modulator of specific signaling pathways associated with disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It might act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing neurotransmission and other physiological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that thienopyrimidine derivatives can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have been reported to target specific oncogenic pathways.
Antimicrobial Activity
Research has highlighted the potential antimicrobial effects of benzodioxole derivatives. Compounds with this moiety have demonstrated effectiveness against various bacterial and fungal strains.
Anti-inflammatory Effects
The compound's structural characteristics suggest it may also exhibit anti-inflammatory properties. This could be linked to its ability to modulate cytokine production or inhibit inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives could effectively inhibit cancer cell proliferation through specific molecular pathways (PubMed Central) .
- Antimicrobial Screening : Research conducted on similar compounds indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections (BenchChem) .
- Inflammatory Response Modulation : Another study highlighted the ability of benzodioxole-containing compounds to reduce inflammation in animal models by downregulating pro-inflammatory cytokines (ChemicalBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
